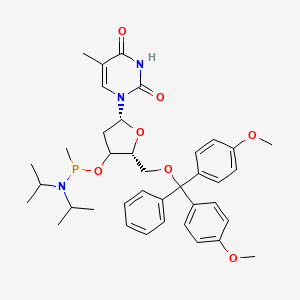

5'-DMTr-T-Methyl phosphonamidite

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H48N3O7P |

|---|---|

Molecular Weight |

689.8 g/mol |

IUPAC Name |

1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |

InChI Key |

VWSNRSNBUDOZEA-GOHHCYIFSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to the Synthesis of Nuclease-Resistant Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the chemical synthesis of modified oligonucleotides. Its unique structure, featuring a methyl group on the phosphorus atom, gives rise to oligonucleotides with a methylphosphonate (B1257008) backbone. This modification imparts significant nuclease resistance and an uncharged backbone, properties highly desirable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics. This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its use in solid-phase oligonucleotide synthesis.

Core Concepts

Standard DNA and RNA oligonucleotides possess a phosphodiester backbone, which is susceptible to degradation by cellular nucleases. This rapid degradation limits their therapeutic efficacy. The methylphosphonate linkage, created using methyl phosphonamidites, replaces one of the non-bridging oxygen atoms of the phosphodiester linkage with a methyl group. This alteration renders the internucleotide bond resistant to nuclease activity, thereby increasing the in vivo stability of the oligonucleotide.

The 5'-dimethoxytrityl (DMTr) group is an acid-labile protecting group on the 5'-hydroxyl of the thymidine (B127349) nucleoside, essential for the stepwise, controlled synthesis of the oligonucleotide chain. The methyl phosphonamidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain on a solid support.

Chemical Structure

Caption: Chemical structure of this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C38H48N3O7P | MedChemExpress |

| Molecular Weight | 689.78 g/mol | MedChemExpress |

| Appearance | Solid | General knowledge |

| Storage Conditions | -20°C | BroadPharm, Glen Research |

| Solubility | Anhydrous acetonitrile | Glen Research |

Stability of Methylphosphonate Oligonucleotides

| Parameter | Phosphodiester Oligonucleotide | Methylphosphonate Oligonucleotide | Reference |

| In Vivo Half-Life (mice) | ~5 minutes (in monkeys) | 17 minutes | [1] |

| Nuclease Resistance | Low | High | [2] |

Experimental Protocols

Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol is adapted from standard phosphoramidite chemistry for use with methyl phosphonamidites on an automated DNA synthesizer.

1. Solid Support Preparation:

-

The synthesis begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each monomer addition.

-

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Procedure: The acid-labile 5'-DMTr protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

-

Step 2: Coupling

-

Reagents:

-

This compound (or other methyl phosphonamidite) solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., Tetrazole, ETT, or DCI in anhydrous acetonitrile).

-

-

Procedure: The methyl phosphonamidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Note: A longer coupling time (e.g., 5 minutes for a 1 µmole scale synthesis) is recommended for methyl phosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.

-

-

Step 3: Capping

-

Reagents:

-

Capping A: Acetic anhydride (B1165640) in THF/Lutidine.

-

Capping B: 16% N-Methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final product.

-

-

Step 4: Oxidation

-

Reagent: Iodine solution (e.g., 0.02 M I2 in THF/Water/Pyridine).

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

-

3. Final Detritylation:

-

After the final coupling cycle, the terminal 5'-DMTr group is typically removed by a final acid wash if "DMT-off" synthesis is desired for subsequent purification and use.

Cleavage and Deprotection: One-Pot Procedure

Due to the base-lability of the methylphosphonate linkage, a modified deprotection protocol is required. A one-pot procedure has been shown to be superior in yield compared to traditional two-step methods.[3]

1. Column Preparation:

-

After synthesis, air-dry the solid support within the synthesis column.

-

Transfer the support to a sealed deprotection vial.

2. Initial Ammoniolysis:

-

Reagent: 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10).

-

Procedure: Add the reagent to the support, seal the vial, and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the solid support.

3. Base Deprotection:

-

Reagent: 0.5 mL of ethylenediamine (B42938).

-

Procedure: Add ethylenediamine to the vial, reseal, and let it stand at room temperature for 6 hours. This removes the protecting groups from the nucleobases.

4. Neutralization and Recovery:

-

Decant the supernatant containing the deprotected oligonucleotide.

-

Wash the support twice with 0.5 mL of acetonitrile/water (1:1) and combine with the supernatant.

-

Dilute the combined solution to 15 mL with water.

-

Adjust the pH to 7 with 6M hydrochloric acid in acetonitrile/water (1:9).

5. Desalting and Purification:

-

The crude oligonucleotide solution can then be desalted using standard cartridge procedures.

-

Further purification is typically performed by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Caption: Workflow for the synthesis of methylphosphonate oligonucleotides.

Conclusion

This compound is an indispensable reagent for the synthesis of oligonucleotides with enhanced nuclease resistance, a key attribute for therapeutic applications. While the synthesis follows the general principles of phosphoramidite chemistry, specialized conditions, particularly for the coupling and deprotection steps, are necessary to achieve high yields of the desired product. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers working to harness the potential of methylphosphonate-modified oligonucleotides.

References

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry who are utilizing or considering the use of methylphosphonate-modified nucleic acids.

Introduction

This compound, more formally known as 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(methyl N,N-diisopropylphosphonamidite), is a specialized phosphoramidite (B1245037) reagent used in solid-phase oligonucleotide synthesis. Its primary application is the introduction of methylphosphonate (B1257008) internucleotide linkages into synthetic DNA. These modified backbones are of significant interest in the development of antisense oligonucleotides and other nucleic acid-based therapeutics due to their enhanced nuclease resistance and unique hybridization properties. The replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group renders the linkage uncharged and chiral at the phosphorus center.

Chemical Structure and Properties

The structure of this compound incorporates a thymidine (B127349) nucleoside protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and functionalized at the 3'-hydroxyl group with a methyl N,N-diisopropylphosphonamidite moiety. The DMTr group provides a convenient handle for purification and is readily cleaved under acidic conditions during automated synthesis. The phosphonamidite group is the reactive center for the formation of the internucleotide bond.

General Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C38H48N3O7P | [1] |

| Molecular Weight | 689.78 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

| Purity | Typically >95% (mixture of diastereomers) | [3] |

Chirality

A critical feature of this compound is the presence of a chiral phosphorus center, which results in the reagent existing as a mixture of two diastereomers. The spatial arrangement of the methyl, diisopropylamino, and thymidinyl groups around the phosphorus atom influences the stereochemistry of the resulting methylphosphonate linkage in the oligonucleotide. The separation and characterization of these diastereomers are typically achieved using 31P NMR spectroscopy.

Solubility and Stability

This compound is soluble in anhydrous acetonitrile, which is the standard solvent used for its delivery during automated DNA synthesis. It is highly susceptible to hydrolysis and oxidation, necessitating storage and handling under anhydrous and inert conditions (e.g., argon or nitrogen). Exposure to moisture will lead to the formation of the corresponding H-phosphonate, rendering it inactive for coupling.

Synthesis and Purification

The synthesis of this compound involves the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of nucleoside phosphonamidites.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)thymidine

-

Chloro(diisopropylamino)methoxyphosphine or a similar phosphitylating agent

-

Anhydrous dichloromethane (B109758) (DCM) or anhydrous acetonitrile

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous work-up solvents (e.g., ethyl acetate (B1210297), hexane)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Preparation: 5'-O-(4,4'-Dimethoxytrityl)thymidine is dried under high vacuum for several hours to remove any residual water. All glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).

-

Reaction: The dried 5'-O-DMTr-thymidine is dissolved in anhydrous dichloromethane or acetonitrile. A non-nucleophilic base, such as N,N-diisopropylethylamine, is added to the solution. The solution is cooled in an ice bath.

-

Phosphitylation: Chloro(diisopropylamino)methoxyphosphine is added dropwise to the stirred solution under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) containing a small amount of triethylamine (B128534) to prevent the degradation of the product on the silica gel. The fractions containing the product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the final product as a white foam.

Characterization

The purified this compound is characterized by various spectroscopic methods:

-

31P NMR: This is the most crucial technique for characterizing phosphonamidites. The spectrum will show two distinct signals for the two diastereomers, typically in the range of 140-155 ppm.

-

1H NMR and 13C NMR: These spectra are used to confirm the presence of the DMTr group, the thymidine nucleoside, and the diisopropylamino and methyl groups of the phosphonamidite moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the product.

Application in Oligonucleotide Synthesis

This compound is a key reagent for the synthesis of oligonucleotides containing methylphosphonate linkages. The synthesis is carried out on an automated solid-phase DNA synthesizer.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key steps in a single coupling cycle using this compound.

Caption: Automated solid-phase synthesis cycle for incorporating a methylphosphonate linkage.

Detailed Steps:

-

Detritylation: The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., tetrazole or a more modern equivalent) and delivered to the solid support. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step that enables the production of methylphosphonate-modified oligonucleotides. The logical relationship from starting materials to the final therapeutic agent can be visualized as follows:

References

An In-depth Technical Guide to the Role of Methylphosphonate Linkages in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides have emerged as a powerful class of therapeutic agents, capable of modulating gene expression with high specificity.[1] However, the unmodified phosphodiester backbone of natural nucleic acids is susceptible to rapid degradation by cellular nucleases, and their polyanionic nature limits cellular uptake.[1][2] To overcome these limitations, a variety of chemical modifications have been developed. Among the earliest and most studied of these is the methylphosphonate (B1257008) (MP) linkage, a modification that replaces one of the non-bridging oxygen atoms of the phosphodiester backbone with a methyl group.[3][4][5][6] This substitution renders the linkage non-ionic and significantly alters the physicochemical properties of the oligonucleotide, imparting desirable characteristics for therapeutic and research applications.[6][7]

Core Properties of Methylphosphonate Oligonucleotides

The substitution of a charged oxygen with a methyl group in the phosphodiester backbone results in several key properties that distinguish methylphosphonate oligonucleotides (MPOs) from their natural counterparts.

Charge Neutrality and Enhanced Cellular Uptake: The most significant feature of the methylphosphonate linkage is its lack of a negative charge.[6] This charge neutrality is hypothesized to facilitate the passive diffusion of MPOs across the negatively charged cell membrane, thereby enhancing cellular uptake compared to their anionic phosphodiester or phosphorothioate (B77711) counterparts.[6][7] However, the precise mechanisms of uptake are still under investigation and may involve receptor-mediated processes.[8][9]

Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases.[3][7][10] Unmodified oligonucleotides are rapidly broken down in biological systems, but those containing methylphosphonate linkages exhibit significantly increased stability.[11][12][13] For instance, oligonucleotides with alternating methylphosphonate residues have been shown to remain intact for extended periods in cellular extracts, whereas unmodified deoxyoligonucleotides are quickly degraded.[11][12][13] This enhanced stability is crucial for maintaining the therapeutic concentration and duration of action of oligonucleotide-based drugs.

Chirality: The substitution of a methyl group for a non-bridging oxygen atom introduces a chiral center at the phosphorus atom.[3] This means that for each methylphosphonate linkage, two stereoisomers exist: the RP and SP configurations. The stereochemistry of these linkages can significantly impact the hybridization properties and biological activity of the MPO.[3][14] It has been demonstrated that oligonucleotides with chirally pure RP methylphosphonate linkages bind to RNA with significantly higher affinity than racemic mixtures.[4][5]

Hybridization and Duplex Stability: The effect of methylphosphonate linkages on the stability of oligonucleotide duplexes (melting temperature, Tm) is complex and depends on several factors, including the stereochemistry of the linkage and the nature of the target strand (DNA or RNA). Generally, racemic methylphosphonate modifications tend to destabilize duplexes compared to unmodified phosphodiester oligonucleotides.[15][16] For example, a 15-mer MPO with a mixed RP/SP configuration showed a Tm of 34.3°C with a complementary RNA target, compared to 60.8°C for the phosphodiester control.[15] However, chirally pure RP methylphosphonate oligonucleotides exhibit only a slight destabilization when hybridized to RNA.[15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of methylphosphonate oligonucleotides in comparison to other common oligonucleotide chemistries.

Table 1: Comparison of Duplex Melting Temperatures (Tm)

| Oligonucleotide Modification | Target | Tm (°C) | Fold Change vs. Phosphodiester | Reference |

| Phosphodiester (15-mer) | RNA | 60.8 | - | [15] |

| Racemic Methylphosphonate (15-mer) | RNA | 34.3 | -26.5 | [15] |

| Alternating Racemic MP/Phosphodiester | RNA | 40.6 | -20.2 | [15] |

| Chirally Pure RP MP/Phosphodiester | RNA | 55.1 | -5.7 | [15] |

| Phosphorothioate (15-mer) | RNA | 33.9 | -26.9 | [15] |

Table 2: Nuclease Resistance

| Oligonucleotide Modification | Assay Conditions | Stability | Reference |

| Unmodified Deoxyoligonucleotide | HeLa cell nuclear extract | Rapidly degraded | [11][12][13] |

| Alternating Methylphosphonate | HeLa cell nuclear extract | Unchanged after 70 minutes | [11][12][13] |

| 2'-deoxy alternating RP MP/DE | In vitro nuclease degradation | 25- to 300-fold more resistant than unmodified | [3] |

| 2'-O-methyl alternating MP/DE | In vivo (rat) | Highly stable in blood, excreted mostly intact | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers.[17]

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Deoxynucleoside methylphosphonamidites (A, C, G, T)

-

Activator (e.g., Tetrazole)

-

Oxidizing agent (e.g., Iodine solution with reduced water content)[3]

-

Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking agent (e.g., Dichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Ethylenediamine in ethanol (B145695) for deprotection of dC sites with acetyl protection[17]

Methodology:

-

Preparation: Dissolve the methylphosphonamidite monomers in dry acetonitrile (B52724) to a concentration of 0.1 M and dry over 3 Å molecular sieves.[3]

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of a series of repeated cycles:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using the deblocking agent.

-

Coupling: The next methylphosphonamidite monomer, activated by the activator, is coupled to the free 5'-hydroxyl group. Coupling times may be extended (e.g., 2-3 minutes) to ensure high coupling efficiency.[3]

-

Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage using the oxidizing agent. A specially formulated iodine oxidizer with reduced water content is recommended to prevent hydrolysis of the sensitive methylphosphonite intermediate.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate (B84403) protecting groups are removed by incubation in the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide product is purified, typically by reversed-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Nuclease Degradation Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases.

Materials:

-

Oligonucleotides (methylphosphonate-modified and unmodified control)

-

HeLa cell nuclear extract or purified nucleases (e.g., 3'-exonucleases)

-

Incubation buffer (e.g., Tris-HCl, MgCl2)

-

Loading dye

-

Polyacrylamide gel (e.g., 20%)

-

Gel electrophoresis apparatus

-

Staining agent (e.g., Stains-All or fluorescent label)

-

Imaging system

Methodology:

-

Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide to be tested with the nuclease-containing extract or purified enzyme in the incubation buffer.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction and quench it by adding loading dye containing a denaturing agent (e.g., formamide) and placing it on ice.

-

Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Visualization: Stain the gel with the staining agent and visualize the bands using an appropriate imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Protocol 3: Thermal Denaturation (Tm) Determination

This protocol measures the melting temperature of an oligonucleotide duplex.

Materials:

-

Modified oligonucleotide and its complementary strand

-

Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Methodology:

-

Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in the buffer by heating to 90°C for 5 minutes and then slowly cooling to room temperature.

-

Spectrophotometer Setup: Place the duplex sample in a quartz cuvette in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm while ramping the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

-

Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

-

Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Self-Neutralizing oligonucleotides with enhanced cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. methyl-phosphonate oligo synthesis [biosyn.com]

- 7. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. glenresearch.com [glenresearch.com]

The Strategic Advantage of Methyl Phosphonamidites in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oligonucleotide-based therapeutics is rapidly evolving, with a continuous demand for novel chemical modifications that enhance efficacy, stability, and cellular uptake. Among these, methylphosphonate (B1257008) linkages, introduced via methyl phosphonamidite chemistry, represent a pivotal advancement. This non-ionic backbone modification confers remarkable resistance to nuclease degradation and facilitates cellular entry, key attributes for in vivo applications. This technical guide provides a comprehensive overview of the benefits of utilizing methyl phosphonamidites in oligonucleotide synthesis. It delves into the quantitative advantages in terms of biophysical properties, outlines detailed experimental protocols for synthesis and evaluation, and illustrates the application of these modified oligonucleotides in targeting critical disease pathways, such as the Bcl-2-mediated anti-apoptotic signaling cascade.

Core Benefits of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are synthetic analogs of nucleic acids where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This seemingly subtle alteration, introduced during solid-phase synthesis using methyl phosphonamidite monomers, imparts a range of advantageous properties.

1.1. Enhanced Nuclease Resistance: The phosphodiester backbone of natural nucleic acids is susceptible to rapid degradation by cellular nucleases. The methylphosphonate linkage is highly resistant to these enzymes, significantly extending the half-life of the oligonucleotide in biological fluids and within cells.[1][2] This enhanced stability is crucial for therapeutic applications where sustained biological activity is required.

1.2. Improved Cellular Uptake: The negatively charged phosphodiester backbone of natural oligonucleotides hinders their passive diffusion across the lipophilic cell membrane. The charge-neutral nature of the methylphosphonate backbone overcomes this electrostatic barrier, leading to improved cellular uptake.[3] While phosphorothioates exhibit the highest cell binding and uptake, methylphosphonate-phosphodiester chimeras also demonstrate effective cellular penetration.[1]

1.3. Modulation of Duplex Stability: The methylphosphonate modification influences the thermal stability (Tm) of the oligonucleotide duplex with its target DNA or RNA. Generally, a racemic mixture of Rp and Sp stereoisomers at the phosphorus atom can lead to a decrease in duplex stability compared to the unmodified phosphodiester counterpart. However, the use of chirally pure Rp methylphosphonates can significantly enhance the stability of DNA:DNA duplexes and only slightly destabilize DNA:RNA hybrids, offering a level of control over hybridization thermodynamics.[4][5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data, providing a clear comparison of methylphosphonate oligonucleotides with other common modifications.

Table 1: Thermal Stability (Tm) of Oligonucleotide Duplexes

| Duplex Type | Modification | Tm (°C) | Fold Change vs. Unmodified | Reference |

| DNA:RNA | Unmodified (Phosphodiester) | 55.8 | - | [4] |

| DNA:RNA | Methylphosphonate (racemic) | 36.1 | -19.7 | [4] |

| DNA:RNA | Methylphosphonate (Rp isomer) | 52.8 | -3.0 | [4] |

| DNA:RNA | Phosphorothioate (B77711) | 48.9 | -6.9 | [4] |

| DNA:DNA | Unmodified (Phosphodiester) | 51.5 | - | [4] |

| DNA:DNA | Methylphosphonate (racemic) | 34.0 | -17.5 | [4] |

| DNA:DNA | Methylphosphonate (Rp isomer) | 58.0 | +6.5 | [4] |

Table 2: Cellular Uptake of Modified Oligonucleotides in Mouse Spleen Cells

| Oligonucleotide Modification | Relative Cellular Uptake | Reference |

| Phosphorothioate | Highest | [1] |

| Phosphorothioate-Phosphodiester | High | [1] |

| Phosphodiester | Moderate | [1] |

| Methylphosphonate-Phosphodiester | Low | [1] |

Table 3: Nuclease Degradation of Modified Oligonucleotides

| Oligonucleotide Modification | Nuclease Resistance | Reference |

| Phosphodiester | Low (Extensive degradation by 4h) | [1] |

| Phosphorothioate | High (No detectable degradation by 4h) | [1] |

| Phosphorothioate-Phosphodiester | High (No detectable degradation by 4h) | [1] |

| Methylphosphonate-Phosphodiester | High (No detectable degradation by 4h) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of methylphosphonate oligonucleotides.

3.1. Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides can be synthesized using standard automated DNA synthesizers with methyl phosphonamidite monomers.[7]

-

Reagents:

-

Methyl phosphonamidites (dA, dC, dG, T)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support

-

Deprotection solution: Ethanolic ethylenediamine (B42938) or a mixture of ammonium (B1175870) hydroxide/acetonitrile/ethanol.[8]

-

-

Protocol:

-

Automated Solid-Phase Synthesis: The synthesis is performed in the 3' to 5' direction. The coupling step, where the methyl phosphonamidite is added to the growing oligonucleotide chain, is carried out using a standard phosphoramidite (B1245037) protocol. Coupling efficiencies are generally high, often exceeding 95% under optimized conditions.[4]

-

Cleavage and Deprotection: Due to the base-lability of the methylphosphonate linkage, modified deprotection conditions are required. A common method involves treatment with ethanolic ethylenediamine for several hours at room temperature.[8] This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.

-

Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is often the method of choice for separating the desired full-length product from shorter failure sequences.[9][10] Ion-exchange HPLC can also be used, particularly for oligonucleotides with significant secondary structure.[10]

-

3.2. Nuclease Resistance Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases.

-

Reagents:

-

Modified and unmodified oligonucleotides

-

Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or fetal bovine serum)

-

Reaction buffer

-

Polyacrylamide gel electrophoresis (PAGE) reagents or HPLC system

-

-

Protocol:

-

Incubate a known amount of the oligonucleotide with the nuclease in the appropriate buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA) and heating.

-

Analyze the samples by PAGE or HPLC to visualize and quantify the amount of intact oligonucleotide remaining at each time point. Methylphosphonate oligonucleotides are expected to show significantly less degradation compared to their phosphodiester counterparts.[2]

-

3.3. Cellular Uptake Assay using Fluorescently Labeled Oligonucleotides

This protocol quantifies the cellular internalization of oligonucleotides.

-

Reagents:

-

Fluorescently labeled oligonucleotides (e.g., FITC-labeled)

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with the fluorescently labeled oligonucleotides at a specific concentration for a defined period (e.g., 4 hours).

-

Wash the cells thoroughly with PBS to remove any unbound oligonucleotides.

-

For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.[11][12]

-

For fluorescence microscopy, fix the cells and visualize the intracellular localization of the fluorescent signal.[13]

-

Application in Targeting Signaling Pathways: The Bcl-2 Example

Antisense oligonucleotides containing methylphosphonate modifications have been explored for their potential to modulate the expression of key proteins involved in disease pathways.[3] A prominent example is the targeting of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various cancers.[14][15]

Inhibition of Bcl-2 Signaling Pathway

The following diagram illustrates the experimental workflow and the logical relationship of using a methylphosphonate antisense oligonucleotide to inhibit the Bcl-2 signaling pathway, ultimately leading to apoptosis.

Caption: Workflow for Bcl-2 inhibition using a methylphosphonate antisense oligonucleotide.

This workflow demonstrates how a synthetically produced methylphosphonate antisense oligonucleotide, designed to be complementary to the Bcl-2 mRNA sequence, can be introduced into cancer cells.[16] Its enhanced stability and cellular uptake facilitate its binding to the target mRNA, sterically hindering the ribosomal machinery and thereby blocking the translation of the Bcl-2 protein. The resulting decrease in Bcl-2 levels shifts the cellular balance towards apoptosis, providing a therapeutic strategy for cancer treatment.

Conclusion

The incorporation of methylphosphonate linkages through the use of methyl phosphonamidites offers a powerful strategy for enhancing the therapeutic potential of oligonucleotides. The resulting molecules exhibit superior nuclease resistance and improved cellular uptake, addressing two of the most significant hurdles in the development of oligonucleotide-based drugs. While considerations such as reduced aqueous solubility and the impact of stereochemistry on duplex stability need to be carefully managed, the overall benefits position methylphosphonate-modified oligonucleotides as a valuable tool in the arsenal (B13267) of researchers and drug developers. The ability to rationally design and synthesize these molecules with tailored properties opens up new avenues for targeting a wide range of diseases at the genetic level.

References

- 1. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. youtube.com [youtube.com]

- 13. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 [ouci.dntb.gov.ua]

- 15. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, synthesis protocols, and analytical methods associated with 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the design and synthesis of therapeutic oligonucleotides.

Introduction: The Significance of Methylphosphonate (B1257008) Oligonucleotides

Oligonucleotides with modified backbones are of significant interest in the development of therapeutic agents, primarily due to their enhanced nuclease resistance and improved cellular uptake. Among these modifications, the methylphosphonate linkage, which replaces a non-bridging oxygen atom with a methyl group, results in an uncharged internucleotide bond. This charge neutrality is a key factor in overcoming the electrostatic repulsion between the negatively charged oligonucleotide and the cell membrane, facilitating cellular entry. This compound is a crucial monomer used in solid-phase synthesis to introduce these beneficial methylphosphonate linkages into a growing oligonucleotide chain.

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

The synthesis of methylphosphonate oligonucleotides using this compound follows the fundamental principles of phosphoramidite (B1245037) chemistry, which is the gold standard for automated DNA and RNA synthesis. The process is a cyclical four-step reaction that occurs on a solid support, typically controlled pore glass (CPG).

The overall synthesis cycle can be visualized as follows:

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of trichloroacetic acid (TCA) in an appropriate solvent like dichloromethane (B109758). The removal of the DMTr group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction.

Step 2: Coupling The activated this compound, in the presence of an activator such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a trivalent and unstable methylphosphonite triester linkage. Due to the inherent instability of this intermediate, which is sensitive to hydrolysis, this step is critical for the overall success of the synthesis. A longer coupling time of approximately 5 minutes is often recommended for methyl phosphonamidites to ensure high coupling efficiency.[1]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves the acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This effectively terminates these chains, simplifying the purification of the final full-length product.

Step 4: Oxidation The unstable trivalent methylphosphonite triester is oxidized to a stable pentavalent methylphosphonate triester. This is typically achieved using an iodine solution in the presence of water and a weak base like pyridine (B92270) or lutidine. For methylphosphonate synthesis, a specially formulated iodine oxidizer with a reduced water content may be necessary to minimize hydrolysis of the sensitive methylphosphonite intermediate.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols

While the general synthesis cycle is similar to that of standard phosphoramidite chemistry, specific modifications are required for the successful synthesis of methylphosphonate oligonucleotides.

Automated Synthesizer Protocol

The following provides a general guideline for adapting a standard automated DNA synthesizer protocol for use with this compound. It is essential to consult the specific instrument's user manual for detailed programming instructions.

Caption: General workflow for methylphosphonate oligonucleotide synthesis.

Reagent Preparation:

-

This compound: Dissolve to a concentration of 0.1 M in anhydrous acetonitrile. To ensure high coupling efficiencies (>95%), it is recommended to dry the amidite solution over 3 Å molecular sieves for at least 24 hours prior to use.

-

Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane (DCM).

-

Capping Reagents: Standard capping A (acetic anhydride/lutidine/THF) and capping B (N-methylimidazole/THF).

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/H₂O. A low-water formulation is recommended.

Synthesis Cycle Parameters (Example for a 1 µmole scale):

| Step | Reagent | Wait Time |

|---|---|---|

| Deblocking | 3% TCA in DCM | 120 seconds |

| Coupling | 0.1 M Amidite + 0.45 M Activator | 300 seconds |

| Capping | Capping A + Capping B | 45 seconds |

| Oxidation | 0.02 M Iodine Solution | 45 seconds |

Post-Synthesis Cleavage and Deprotection

Due to the base-labile nature of the methylphosphonate linkage, standard deprotection with ammonium (B1175870) hydroxide (B78521) can lead to significant degradation of the oligonucleotide backbone. A modified, one-pot procedure is recommended to improve the yield of the final product.

One-Pot Cleavage and Deprotection Protocol:

-

After synthesis, transfer the solid support to a sealed vial.

-

Add 1 mL of a 1:1 (v/v) solution of ethylenediamine (B42938) and ethanol.

-

Incubate at room temperature for 6-8 hours to cleave the oligonucleotide from the support and remove the base-protecting groups.

-

Quench the reaction by adding 1 mL of 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

-

Lyophilize the solution to dryness.

-

Resuspend the crude oligonucleotide in water for purification.

This one-pot method has been shown to significantly increase the yield of deprotected methylphosphonate oligonucleotides.

Data Presentation: Performance Metrics

The use of this compound allows for the efficient synthesis of modified oligonucleotides. The following table summarizes key performance metrics.

| Parameter | Methylphosphonate Oligonucleotides | Standard Phosphodiester Oligonucleotides |

| Average Coupling Efficiency | >95% (with dried amidite) | >99% |

| Overall Yield (20-mer) | Variable, dependent on sequence and deprotection | Typically 40-60% |

| Purity (Crude, by HPLC) | Generally lower due to side reactions | Typically 70-90% full-length product |

| Nuclease Resistance | High | Low |

Purification and Analysis

Purification of methylphosphonate oligonucleotides is typically performed using high-performance liquid chromatography (HPLC). Due to the neutral backbone, the retention characteristics differ from those of standard phosphodiester oligonucleotides.

HPLC Purification

Recommended HPLC Method: Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

-

Detection: UV absorbance at 260 nm.

Purity Analysis

The purity of the final product should be assessed by analytical HPLC. The same conditions as for preparative HPLC can be used, but on an analytical scale column. The chromatogram should show a major peak corresponding to the full-length product. Mass spectrometry can also be used to confirm the identity and purity of the synthesized oligonucleotide.

Troubleshooting

Common issues encountered during the synthesis of methylphosphonate oligonucleotides include low coupling efficiency and degradation during deprotection.

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | Wet phosphonamidite solution | Dry the amidite solution over molecular sieves. |

| Insufficient coupling time | Increase the coupling time to at least 5 minutes. | |

| Low Yield after Deprotection | Use of standard ammonium hydroxide deprotection | Use the recommended one-pot ethylenediamine/ethanol deprotection protocol. |

| Incomplete cleavage from the support | Ensure sufficient incubation time during the cleavage step. | |

| Broad or Multiple Peaks in HPLC | Incomplete capping | Ensure fresh capping reagents are used. |

| Degradation during synthesis or deprotection | Optimize oxidation and deprotection conditions. |

Conclusion

This compound is an essential reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. While the synthesis follows the basic principles of phosphoramidite chemistry, modifications to the protocol, particularly in the coupling and deprotection steps, are crucial for achieving high yields and purity. This guide provides the necessary information for researchers and drug development professionals to successfully synthesize and analyze these important therapeutic molecules. By carefully following the outlined protocols and troubleshooting guidelines, the challenges associated with methylphosphonate oligonucleotide synthesis can be effectively managed.

References

The Alchemist's Guide to Modified Oligonucleotides: An In-depth Introduction to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern molecular biology and therapeutic development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. Phosphoramidite (B1245037) chemistry stands as the cornerstone of this capability, enabling the routine and automated synthesis of DNA, RNA, and their modified analogues. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, with a special focus on the synthesis of modified oligonucleotides. We will delve into the intricacies of the synthesis cycle, explore common chemical modifications and their implications, present detailed experimental protocols, and offer quantitative data to inform experimental design and troubleshooting.

Core Principles of Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry, a method pioneered and refined since the early 1980s, facilitates the stepwise synthesis of oligonucleotides in the 3' to 5' direction.[1] The process is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, which allows for the easy removal of excess reagents and byproducts after each chemical reaction by simple washing steps.[2] The building blocks for this synthesis are nucleoside phosphoramidites, which are nucleosides with key functional groups chemically protected to prevent unwanted side reactions.

A standard phosphoramidite monomer possesses several key features:

-

A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.[3]

-

A 3'-phosphoramidite moiety, which is activated during the coupling step.

-

A phosphite (B83602) protecting group, typically a β-cyanoethyl group, which is stable throughout the synthesis and removed at the end.[3]

-

Base-labile protecting groups on the exocyclic amines of adenosine, cytosine, and guanosine (B1672433) to prevent side reactions.[4]

The Solid-Phase Synthesis Cycle

The synthesis of an oligonucleotide proceeds through a repeated four-step cycle for each nucleotide addition. The efficiency of each cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual step.[5]

The Four Steps of the Synthesis Cycle:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[4]

-

Coupling: The next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleotide.[7] This reaction forms a trivalent phosphite triester linkage.[1]

-

Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, which would result in the formation of deletion mutants (n-1 sequences), a capping step is introduced. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8] This renders the unreacted chains inert to further extension.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation. This is commonly accomplished using a solution of iodine in the presence of water and a weak base like pyridine.[8] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization reaction.[1]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Common Modifications of Oligonucleotides

The versatility of phosphoramidite chemistry allows for the incorporation of a wide array of chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobase. These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, which are crucial for therapeutic applications.[9]

Backbone Modifications

-

Phosphorothioates (PS): This is one of the most common modifications, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom.[10] This modification confers significant resistance to nuclease degradation.[11] The sulfurization step is typically carried out after the coupling reaction using a sulfur-transfer reagent.[12]

Sugar Modifications

-

2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar increases the binding affinity of the oligonucleotide to complementary RNA strands and enhances nuclease resistance.[10] 2'-O-methyl phosphoramidites are commercially available and are incorporated using standard synthesis protocols.[13]

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. The following tables summarize key quantitative data related to the synthesis process.

| Parameter | Unmodified DNA | Phosphorothioate DNA | 2'-O-Methyl RNA |

| Average Stepwise Coupling Efficiency | >99% | >98.5% | >98% |

| Typical Coupling Time | 30-60 seconds | 60-120 seconds | 120-300 seconds |

Table 1: Typical Coupling Efficiencies and Times for Standard and Modified Oligonucleotides. The data is a synthesis of typical values reported in the literature and by reagent suppliers. Actual efficiencies can vary based on the synthesizer, reagents, and specific sequence.

| Protecting Group | Deprotection Reagent | Temperature | Duration | Notes |

| Standard (benzoyl-A, benzoyl-C, isobutyryl-G) | Concentrated Ammonium (B1175870) Hydroxide | 55°C | 8-16 hours | Standard deprotection for DNA.[9] |

| Mild (phenoxyacetyl-A, acetyl-C, isopropyl-phenoxyacetyl-G) | Concentrated Ammonium Hydroxide | Room Temp | 2-4 hours | For oligonucleotides with sensitive modifications. |

| Ultra-Mild (Pac-A, Ac-C, iPr-Pac-G) | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | For very labile modifications. |

| AMA (Ammonium hydroxide/40% Methylamine 1:1) | AMA | 65°C | 10 minutes | Rapid deprotection. Requires Ac-dC. |

Table 2: Common Deprotection Conditions for Oligonucleotides. The choice of deprotection conditions is critical and depends on the stability of the incorporated modifications.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Standard DNA Oligonucleotide

1. Reagent Preparation:

- Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

- Coupling Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.

- Phosphoramidites: 0.1 M solutions of desired DNA phosphoramidites in anhydrous Acetonitrile.

- Capping Reagents:

- Cap A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80 v/v/v).

- Cap B: 16% N-Methylimidazole in THF.

- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).

- Washing Solvent: Anhydrous Acetonitrile.

2. Synthesis Cycle (Automated Synthesizer):

- Column: Start with a CPG column functionalized with the 3'-most nucleoside of the target sequence.

- Detritylation: Flush the column with detritylation solution for 60-90 seconds. Wash thoroughly with acetonitrile.

- Coupling: Co-deliver the activator and the appropriate phosphoramidite solution to the column and allow to react for 30-60 seconds.[1] Wash with acetonitrile.

- Capping: Deliver a mixture of Cap A and Cap B to the column and allow to react for 30 seconds. Wash with acetonitrile.

- Oxidation: Deliver the oxidizing solution to the column and allow to react for 30 seconds. Wash with acetonitrile.

- Repeat: Repeat the cycle for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection of a Standard DNA Oligonucleotide

1. Cleavage from Solid Support:

- Transfer the CPG support to a screw-cap vial.

- Add 1 mL of concentrated ammonium hydroxide.

- Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

2. Deprotection:

- Seal the vial tightly and heat at 55°C for 8-16 hours to remove the base and phosphate protecting groups.[9]

- Cool the vial to room temperature and centrifuge to pellet the CPG.

- Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

- Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification of Oligonucleotides by Polyacrylamide Gel Electrophoresis (PAGE)

1. Gel Preparation:

- Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7 M urea.

2. Sample Preparation and Loading:

- Resuspend the dried oligonucleotide in formamide (B127407) loading buffer.

- Heat the sample at 95°C for 5 minutes and then snap-cool on ice.

- Load the sample onto the gel.

3. Electrophoresis:

- Run the gel at a constant power until the tracking dyes have migrated to the desired position.

4. Visualization and Excision:

- Visualize the oligonucleotide bands by UV shadowing.

- Excise the band corresponding to the full-length product.

5. Elution and Desalting:

- Crush the excised gel slice and elute the oligonucleotide overnight in a suitable buffer (e.g., 0.5 M ammonium acetate).

- Separate the oligonucleotide solution from the gel fragments.

- Desalt the oligonucleotide using a C18 cartridge or by ethanol (B145695) precipitation.

Visualizing the Chemistry: Diagrams of Key Processes

To further illuminate the intricacies of phosphoramidite chemistry, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and chemical transformations.

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Caption: Simplified mechanism of the phosphoramidite coupling reaction.

Caption: The complete workflow from synthesis to the final purified modified oligonucleotide.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides, offering high efficiency, automatability, and the flexibility to introduce a vast array of chemical modifications. A thorough understanding of the underlying chemical principles, reaction conditions, and post-synthesis processing is essential for researchers and drug development professionals seeking to harness the power of synthetic oligonucleotides. This guide has provided a detailed overview of these critical aspects, offering both the theoretical foundation and practical protocols to aid in the successful synthesis and purification of modified oligonucleotides. As the demand for sophisticated nucleic acid-based therapeutics and diagnostics continues to grow, a deep appreciation for the nuances of phosphoramidite chemistry will be indispensable for innovation in the field.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. researchgate.net [researchgate.net]

- 3. prep-hplc.com [prep-hplc.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. idtdna.com [idtdna.com]

- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

Nuclease Resistance of Methylphosphonate Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine, offering the potential to modulate gene expression with high specificity. However, the clinical translation of unmodified oligonucleotides is severely hampered by their rapid degradation by cellular nucleases. Methylphosphonate (B1257008) (MP) oligonucleotides, one of the earliest and most extensively studied classes of nucleic acid analogs, were developed to address this critical challenge. By replacing one of the non-bridging phosphoryl oxygens with a methyl group, the resulting non-ionic internucleotide linkage confers exceptional resistance to nuclease-mediated hydrolysis.[1][2][3] This technical guide provides an in-depth exploration of the nuclease resistance of methylphosphonate oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field of drug development.

Core Principles of Nuclease Resistance

The enhanced stability of methylphosphonate oligonucleotides stems from the fundamental alteration of the phosphodiester backbone.[3] Nucleases, which are phosphodiesterases, recognize and cleave the negatively charged phosphodiester bonds of natural DNA and RNA. The substitution with a neutral methylphosphonate linkage sterically hinders and electronically disfavors the enzymatic action of both endo- and exonucleases.[3][4][5] This modification ensures the integrity of the oligonucleotide in biological fluids and within the cellular environment, a prerequisite for effective target engagement.[2][6]

Quantitative Analysis of Nuclease Resistance

The stability of methylphosphonate oligonucleotides has been quantified in various biological media, demonstrating a significant improvement over their unmodified counterparts. The following tables summarize key data on the half-life and degradation resistance of different oligonucleotide chemistries.

Table 1: Comparative Half-Life of Oligonucleotides in Biological Media

| Oligonucleotide Modification | Medium | Half-life (t½) | Reference |

| Unmodified Phosphodiester (DE) | 10% Fetal Bovine Serum | < 5 minutes | [1][7] |

| Unmodified Phosphodiester (DE) | COS-7 Cell Lysate (pH 7.4) | < 5 minutes | [1] |

| Alternating Rₚ Methylphosphonate/Phosphodiester (MP/DE) | 10% Fetal Bovine Serum | 40 hours | [8] |

| Alternating Rₚ Methylphosphonate/Phosphodiester (MP/DE) | COS-7 Cell Lysate (pH 7.4) | 300 minutes | [1] |

| 2'-O-Methyl Alternating MP/DE | 10% Fetal Bovine Serum | > 5 hours | [8] |

| 2'-O-Methyl Alternating MP/DE | COS-7 Cell Lysate (pH 7.4) | > 24 hours | [1] |

| Phosphorothioate (PS) | Plasma (in vivo) | 35-50 hours (elimination) | [7] |

| Methylphosphonate (MP) | Mice (in vivo) | 17 minutes (elimination) | [7] |

Table 2: Fold Increase in Nuclease Resistance Compared to Unmodified Oligonucleotides

| Oligonucleotide Modification | Fold Increase in Resistance | Reference |

| 2'-deoxy alternating Rₚ MP/DE | 25 to 300-fold | [1] |

Experimental Protocols for Assessing Nuclease Resistance

Accurate determination of oligonucleotide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro nuclease resistance assays.

Protocol 1: Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.

1. Materials:

- Oligonucleotide of interest

- Fetal Bovine Serum (FBS) or human serum

- Dulbecco's Phosphate-Buffered Saline (DPBS)

- Dry ice/isopropanol bath

- Reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C4 or C18 column

- Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0, 1% acetonitrile

- Buffer B: 50 mM TEAA, pH 7.0, 50% acetonitrile

2. Procedure:

- Dilute FBS to a final concentration of 10% (v/v) in DPBS.

- Aliquot the serum solution.

- Add the oligonucleotide to each aliquot on ice to a final concentration (e.g., 0.075 OD₂₆₀ U/sample).

- Incubate the samples at 37°C.

- At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot and immediately freeze it in a dry ice/isopropanol bath to stop the enzymatic reaction.

- Thaw the samples individually just before analysis.

- Analyze the samples by reversed-phase HPLC to determine the percentage of remaining full-length oligonucleotide.

- The half-life (t½) is calculated as the time required to degrade 50% of the full-length oligonucleotide.

Protocol 2: Cell Lysate Stability Assay

This method assesses oligonucleotide stability in a simulated intracellular environment.

1. Materials:

- Cultured cells (e.g., COS-7, HeLa)

- Trypsin

- Phosphate-Buffered Saline (PBS)

- Lysis Buffer (e.g., 2.5 mM HEPES, pH 7.2, 2 mM MgCl₂, 0.1% NP-40)

- Centrifuge

- The same materials for analysis as in the Serum Stability Assay.

2. Procedure:

- Grow cells to approximately 90% confluency.

- Harvest the cells using trypsin and wash the cell pellet with PBS.

- Freeze the cell pellet at -20°C.

- Resuspend the thawed pellet in an equal volume of lysis buffer.

- Centrifuge at 10,000 x g for 5 minutes to pellet cell debris.

- Collect the supernatant (cell lysate).

- The subsequent steps of incubation with the oligonucleotide and analysis by HPLC are the same as described in the Serum Stability Assay.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Cellular Uptake and Intracellular Fate

Beyond resistance to extracellular nucleases, the neutral backbone of methylphosphonate oligonucleotides influences their interaction with the cell membrane and subsequent intracellular trafficking. Studies have shown that their cellular uptake mechanism may differ from that of charged oligonucleotides like phosphodiesters and phosphorothioates.[6][9][10] While phosphodiester oligonucleotides often enter cells via receptor-mediated endocytosis, methylphosphonate oligonucleotides are thought to be taken up through fluid-phase or adsorptive endocytosis.[6][9][10] Once inside the cell, their nuclease resistance is critical for reaching their target mRNA and exerting their antisense effect.

The following diagram illustrates the proposed cellular uptake pathway.

Conclusion

Methylphosphonate oligonucleotides exhibit robust resistance to nuclease degradation, a fundamental property that has established them as a cornerstone in the development of antisense therapeutics. Their stability in biological fluids and within cells allows for prolonged bioavailability and effective target engagement. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to design and evaluate novel oligonucleotide-based drugs. As the field continues to evolve, the principles of nuclease resistance pioneered by methylphosphonate chemistry will undoubtedly inform the development of next-generation nucleic acid medicines.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. methyl-phosphonate oligo synthesis [biosyn.com]

- 4. synoligo.com [synoligo.com]

- 5. Number and distribution of methylphosphonate linkages in oligodeoxynucleotides affect exo- and endonuclease sensitivity and ability to form RNase H substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 9. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharged Nucleic Acid Backbones: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and therapeutic development, nucleic acid analogs with uncharged backbones have emerged as powerful tools, overcoming many limitations of their natural, negatively charged counterparts. The inherent polyanionic nature of DNA and RNA presents challenges, including susceptibility to nuclease degradation, poor cellular uptake due to electrostatic repulsion from cell membranes, and sequence-independent effects. By replacing the phosphodiester backbone with neutral moieties, uncharged nucleic acid analogs exhibit enhanced stability, stronger and more specific binding to target sequences, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core types of uncharged nucleic acid backbones, their applications in research, and detailed methodologies for their use.

Core Uncharged Nucleic Acid Analogs

Two of the most extensively studied and utilized uncharged nucleic acid analogs are Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs or Morpholinos).

-

Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[1] This neutral backbone allows PNAs to hybridize to complementary DNA and RNA with high affinity and specificity, independent of salt concentration.[1] The lack of electrostatic repulsion results in more stable PNA/DNA and PNA/RNA duplexes compared to natural nucleic acid duplexes.[2]

-

Phosphorodiamidate Morpholino Oligomers (Morpholinos): Morpholinos are synthetic molecules in which the standard nucleic acid backbone is replaced by methylenemorpholine rings linked by phosphorodiamidate groups.[3] This modification results in a completely uncharged backbone, rendering them resistant to nucleases and less prone to non-specific interactions with cellular proteins.[4] Morpholinos primarily function through steric hindrance, blocking translation or altering pre-mRNA splicing by binding to target RNA sequences.[3]

Data Presentation: Comparative Analysis

The unique properties of uncharged nucleic acid analogs translate into measurable advantages in various experimental settings. The following tables summarize key quantitative data for PNAs and Morpholinos.

Table 1: Thermal Stability (Tm) of PNA/DNA vs. DNA/DNA Duplexes

| Duplex Type | Sequence (10 bp) | Tm (°C) | ΔTm (°C) (PNA/DNA vs. DNA/DNA) |

| PNA/DNA | PNA(TG)/DNA | 55.9 | +12.4 |

| DNA/DNA | DNA(TG)/DNA | 43.5 | |

| PNA/DNA | PNA(AG)/DNA | 67.8 | +19.3 |

| DNA/DNA | DNA(AG)/DNA | 48.5 | |

| PNA/DNA | PNA(AA)/DNA | 45.9 | +7.0 |

| DNA/DNA | DNA(AA)/DNA | 38.9 | |

| PNA/DNA | PNA(CC)/DNA | 63.5 | +20.0 |

| DNA/DNA | DNA(CC)/DNA | 43.5 |

Data extracted from differential scanning calorimetry measurements in 10 mM sodium phosphate (B84403) buffer, pH 7.0, containing 100 mM sodium chloride.[5]

Table 2: Pharmacokinetic Properties of PNAs and Morpholinos

| Parameter | Peptide Nucleic Acid (PNA) | Phosphorodiamidate Morpholino Oligomer (PMO) |

| Distribution Half-life (t½α) | ~3 minutes[6][7] | 0.40 to 1.56 hours (CPP-conjugated)[8] |

| Elimination Half-life (t½β) | ~17 minutes[6][7] | ~10 hours (AVI-4126)[9] |

| Total Plasma Clearance | 3.4 ± 0.9 ml/min/kg[6][7] | Varies by sequence[9] |

| Volume of Distribution (Vd) | 60 ± 30 ml/kg[6][7] | 4-fold increase with CPP conjugation[8] |

| Primary Route of Excretion | Urine (~90% unchanged)[6][7] | Urine (15-28% of dose within 24h)[9] |

Note: Pharmacokinetic parameters can vary significantly based on the specific sequence, length, and any conjugations (e.g., cell-penetrating peptides - CPPs).[8][10][11]

Applications in Research and Drug Development

The unique characteristics of uncharged nucleic acid analogs have led to their widespread use in various research applications, from fundamental studies of gene function to the development of novel therapeutics.

Antisense Oligonucleotides

Both PNAs and Morpholinos are extensively used as antisense agents to inhibit gene expression.

-

Morpholinos act as steric blockers, either preventing the assembly of the translation initiation complex on the mRNA or interfering with pre-mRNA splicing.[3] This mechanism does not lead to the degradation of the target RNA.[4]

-

PNAs can also function as steric blockers of translation. Additionally, their ability to invade double-stranded DNA to form a stable (PNA)2/DNA triplex allows them to act as antigene agents, inhibiting transcription.[12][13]

Gene Regulation Studies

The high specificity and stability of uncharged nucleic acid analogs make them ideal tools for studying gene function. Morpholinos, in particular, are widely used in developmental biology, especially in model organisms like zebrafish and Xenopus, to knock down specific genes and observe the resulting phenotypes.[14]

Diagnostics and Probes

The high affinity and specificity of PNAs for their complementary nucleic acid sequences have led to their use as probes in various diagnostic applications. PNA-based Fluorescence In Situ Hybridization (PNA-FISH) is a powerful technique for detecting specific DNA or RNA sequences in cells and tissues with low background and high signal-to-noise ratios.[15][16]

Experimental Protocols

Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)

Overview: PNA synthesis is typically performed on a solid support using automated synthesizers and follows standard peptide synthesis protocols. The process involves the sequential addition of protected PNA monomers to a growing chain attached to a resin.

Key Steps:

-

Resin Preparation: Start with a suitable solid support, such as a rink amide resin.

-

Deprotection: Remove the Fmoc protecting group from the terminal amine of the growing PNA chain using a solution of piperidine (B6355638) in DMF.

-

Monomer Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected PNA monomer using an activating agent like HBTU/HOBt and couple it to the deprotected amine on the resin.

-

Capping (Optional): To block any unreacted amines and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be included.

-

Repeat: Repeat the deprotection and coupling steps for each monomer in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the remaining protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude PNA product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Synthesis of Morpholino Oligomers (PMOs)

Overview: The synthesis of PMOs also utilizes solid-phase chemistry, involving the sequential coupling of activated morpholino monomers.

Key Steps:

-

Support Functionalization: Start with a functionalized solid support, typically a polystyrene resin.

-

Monomer Activation: Activate the phosphorodiamidate group of the incoming morpholino monomer.

-

Coupling: Couple the activated monomer to the free 5'-hydroxyl group of the growing oligomer on the solid support.

-